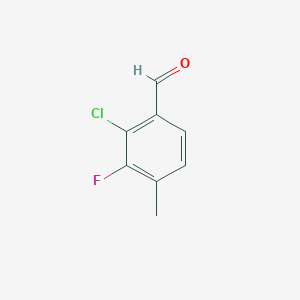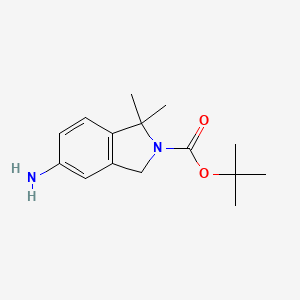
12(R)-Hepe
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+/-)-12-hydroxy-5Z,8Z,10E,14Z,17Z-eicosapentaenoic acid is a complex fatty acid derivative. It is a hydroxy fatty acid, which means it contains a hydroxyl group (-OH) attached to its carbon chain. This compound is a derivative of eicosapentaenoic acid, a type of omega-3 fatty acid commonly found in fish oils and known for its anti-inflammatory properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-12-hydroxy-5Z,8Z,10E,14Z,17Z-eicosapentaenoic acid typically involves the hydroxylation of eicosapentaenoic acid. This can be achieved through various chemical reactions, including:
Hydroxylation using Osmium Tetroxide (OsO4): This method involves the addition of OsO4 to the double bonds of eicosapentaenoic acid, followed by reduction with sodium bisulfite to yield the hydroxy derivative.
Epoxidation followed by Hydrolysis: Eicosapentaenoic acid can be epoxidized using peracids like m-chloroperbenzoic acid (m-CPBA), and the resulting epoxide can be hydrolyzed to form the hydroxy derivative.
Industrial Production Methods
Industrial production of (+/-)-12-hydroxy-5Z,8Z,10E,14Z,17Z-eicosapentaenoic acid often involves biotechnological approaches, such as microbial fermentation. Specific strains of bacteria or yeast can be engineered to produce this compound through metabolic pathways that introduce hydroxyl groups at specific positions on the eicosapentaenoic acid molecule.
化学反应分析
Types of Reactions
(+/-)-12-hydroxy-5Z,8Z,10E,14Z,17Z-eicosapentaenoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then be substituted with other nucleophiles.
Major Products
Oxidation: Formation of keto or aldehyde derivatives.
Reduction: Formation of saturated fatty acids.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
(+/-)-12-hydroxy-5Z,8Z,10E,14Z,17Z-eicosapentaenoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Studied for its role in cellular signaling and metabolic pathways.
Medicine: Investigated for its anti-inflammatory and potential therapeutic properties in treating conditions like cardiovascular diseases and inflammatory disorders.
Industry: Used in the production of specialized lubricants and as an additive in various industrial processes.
作用机制
The mechanism of action of (+/-)-12-hydroxy-5Z,8Z,10E,14Z,17Z-eicosapentaenoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes involved in the metabolism of fatty acids, such as cyclooxygenases (COX) and lipoxygenases (LOX).
Pathways: It modulates the production of eicosanoids, which are signaling molecules that play a crucial role in inflammation and immune responses.
相似化合物的比较
(+/-)-12-hydroxy-5Z,8Z,10E,14Z,17Z-eicosapentaenoic acid can be compared with other hydroxy fatty acids and eicosanoids:
Similar Compounds:
Uniqueness: The specific positioning of the hydroxyl group and the pattern of double bonds in (+/-)-12-hydroxy-5Z,8Z,10E,14Z,17Z-eicosapentaenoic acid confer unique biological activities and chemical reactivity, making it distinct from other similar compounds.
属性
分子式 |
C20H30O3 |
|---|---|
分子量 |
318.4 g/mol |
IUPAC 名称 |
(5E,8E,10E,12R,14E,17E)-12-hydroxyicosa-5,8,10,14,17-pentaenoic acid |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h3-4,7-11,13-14,17,19,21H,2,5-6,12,15-16,18H2,1H3,(H,22,23)/b4-3+,9-7+,11-8+,13-10+,17-14+/t19-/m1/s1 |
InChI 键 |
MCRJLMXYVFDXLS-WFUNAIJMSA-N |
手性 SMILES |
CC/C=C/C/C=C/C[C@H](/C=C/C=C/C/C=C/CCCC(=O)O)O |
规范 SMILES |
CCC=CCC=CCC(C=CC=CCC=CCCCC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{5-Oxaspiro[3.5]nonan-7-yl}methanaminehydrochloride](/img/structure/B13897045.png)








![Methyl 5-bromo-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B13897121.png)

![4-fluoro-2-(4-fluoropyridin-2-yl)pyridine;2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);hexafluorophosphate](/img/structure/B13897130.png)
![5-Fluoro-4-iodo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B13897141.png)

